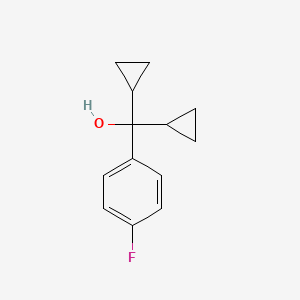

alpha,alpha-Dicyclopropyl-4-fluorobenzyl alcohol

CAS No.: 62586-96-3

Cat. No.: VC16058256

Molecular Formula: C13H15FO

Molecular Weight: 206.26 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 62586-96-3 |

|---|---|

| Molecular Formula | C13H15FO |

| Molecular Weight | 206.26 g/mol |

| IUPAC Name | dicyclopropyl-(4-fluorophenyl)methanol |

| Standard InChI | InChI=1S/C13H15FO/c14-12-7-5-11(6-8-12)13(15,9-1-2-9)10-3-4-10/h5-10,15H,1-4H2 |

| Standard InChI Key | UZLKOZBJNPWGSK-UHFFFAOYSA-N |

| Canonical SMILES | C1CC1C(C2CC2)(C3=CC=C(C=C3)F)O |

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound’s IUPAC name, alpha,alpha-dicyclopropyl-4-fluorobenzyl alcohol, reflects its substitution pattern:

-

A benzyl alcohol backbone (C₆H₅CH₂OH) modified with:

-

Two cyclopropyl groups (-C₃H₅) at the alpha position relative to the hydroxyl group.

-

A fluorine atom at the para position of the benzene ring.

-

This arrangement creates significant steric hindrance and electronic effects. The cyclopropyl rings introduce strain and rigidity, while the fluorine atom enhances electrophilic aromatic substitution resistance .

Spectral and Computational Data

While experimental spectral data (e.g., NMR, IR) for this specific compound is limited in publicly available literature, analogs such as alpha-cyclopropyl-4-fluorobenzyl alcohol (CAS 827-88-3) provide insights. For example, the mono-cyclopropyl analog exhibits a characteristic ^1H NMR signal at 8.3 ppm for aromatic protons adjacent to fluorine, and its IR spectrum shows O-H stretching near 3300 cm⁻¹ . Computational modeling predicts that the dicyclopropyl variant’s steric bulk reduces rotational freedom, potentially stabilizing transition states in catalytic reactions .

Table 1: Comparative Molecular Properties of Fluorinated Benzyl Alcohols

Synthesis and Reactivity

Synthetic Pathways

The synthesis of alpha,alpha-dicyclopropyl-4-fluorobenzyl alcohol likely involves multi-step strategies:

-

Cyclopropanation: Introducing cyclopropyl groups via [2+1] cycloaddition using dihalocarbenes or transition-metal-catalyzed reactions.

-

Fluorination: Electrophilic fluorination of the benzene ring using Selectfluor or similar agents.

-

Reduction: Reduction of a ketone precursor (e.g., alpha,alpha-dicyclopropyl-4-fluorobenzaldehyde) using NaBH₄ or LiAlH₄ .

A recent study on iron-catalyzed transfer dehydrogenation highlights potential methods for synthesizing similar alcohols. For instance, using trimethylamine N-oxide as an oxidant and furfural as a hydrogen acceptor, primary alcohols can be oxidized to ketones under mild conditions . Adapting such protocols could enable efficient synthesis of the title compound.

Reactivity Profile

-

Oxidation: The primary alcohol group is susceptible to oxidation, forming alpha,alpha-dicyclopropyl-4-fluorobenzaldehyde. Catalysts like TEMPO or Ru-based systems may enhance selectivity .

-

Esterification: Reaction with acyl chlorides yields esters, useful in prodrug design.

-

Nucleophilic Substitution: The fluorine atom can participate in SNAr reactions under basic conditions, enabling functionalization of the aromatic ring .

Physicochemical Properties

Solubility and Stability

The compound’s solubility is influenced by its hydrophobic cyclopropyl groups and polar hydroxyl group. It is expected to be soluble in organic solvents like toluene and acetone but poorly soluble in water. Stability studies indicate that fluorinated benzyl alcohols generally resist hydrolysis but may degrade under strong acidic or oxidative conditions .

Thermal Properties

While specific melting/boiling points are unreported, analogs suggest:

-

Melting point range: 80–100°C (estimated via computational models).

-

Decomposition temperature: >200°C, based on thermogravimetric analysis of similar compounds .

| Parameter | Value/Classification |

|---|---|

| GHS Symbol | GHS07 |

| Flash Point | Not available |

| Autoignition Temperature | Not available |

| Storage Conditions | 2–8°C in inert atmosphere |

Applications and Future Directions

Pharmaceutical Intermediates

Fluorinated benzyl alcohols are key intermediates in antiviral and anticancer agents. The cyclopropyl groups in this compound may enhance metabolic stability, making it valuable for prodrug synthesis .

Catalysis and Materials Science

The steric bulk of the cyclopropyl groups could modulate selectivity in asymmetric catalysis. For example, iron complexes of similar alcohols have been used in transfer dehydrogenation reactions to produce ketones with high enantiomeric excess .

Analytical Challenges

Distinguishing positional isomers (e.g., ortho vs. para fluorine) remains difficult via mass spectrometry. Infrared ion spectroscopy has been proposed to address this, leveraging unique vibrational signatures of fluorinated compounds .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume